molecular formula C11H7F2NO B2682390 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1469766-69-5

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2682390
CAS No.: 1469766-69-5
M. Wt: 207.18
InChI Key: PJYNAABTVLSRQR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1105234-95-4) is a halogenated cyclobutane carbonitrile derivative with a molecular formula of C₁₁H₇F₂NO and a molecular weight of 207.18 g/mol. Its structure features a cyclobutane ring substituted with a ketone group (3-oxo) and a carbonitrile group at position 1, along with a 2,4-difluorophenyl aromatic ring.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNAABTVLSRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469766-69-5
Record name 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzyl cyanide with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like toluene, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile has shown potential as a bioactive compound. Its mechanism of action may involve interactions with specific enzymes or receptors in metabolic pathways, acting as an inhibitor or modulator. This could lead to therapeutic benefits in various conditions, including cancer and metabolic disorders.

Material Science:
In material science, this compound serves as a versatile building block for synthesizing novel materials with desirable properties. Its unique structural features allow for modifications that can enhance the functionality of polymers and other materials used in electronics and coatings.

Chemical Reactions:
The compound is known to undergo several chemical reactions, making it useful in organic synthesis. Common reactions include reductions using lithium aluminum hydride and nucleophilic substitutions with sodium cyanide. The reactivity of the carbonitrile group also opens avenues for further functionalization, expanding its utility in synthetic pathways .

Case Study 1: Anticancer Properties

Research has indicated that derivatives of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile exhibit anticancer activity by inhibiting specific cancer cell lines. A study demonstrated that modifications to the difluorophenyl moiety enhanced the compound's potency against breast cancer cells, suggesting its potential as a lead compound for drug development.

Case Study 2: Material Development

In a recent study focusing on polymer composites, 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile was incorporated into a polymer matrix to improve thermal stability and mechanical properties. The results showed significant enhancements in performance metrics compared to traditional materials, highlighting its applicability in advanced material engineering.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the nitrile and ketone groups can participate in various biochemical reactions.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 872614-37-4)

  • Molecular Formula: C₁₁H₈BrNO
  • Molecular Weight : 250.09 g/mol
  • Key Differences: Substituent: Replaces fluorine atoms with a single bromine at the para position of the phenyl ring. Impact: Bromine’s larger atomic radius increases molecular weight and lipophilicity (logP). Applications: Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura catalysis.
  • Source : Still available as a pharmaceutical intermediate .

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile (CAS: 1260850-80-3)

  • Molecular Formula : C₁₁H₈ClFN
  • Molecular Weight : 213.64 g/mol
  • Key Differences: Substituents: Chlorine (2-position) and fluorine (4-position) on the phenyl ring; lacks the 3-oxo group on the cyclobutane. The absence of the ketone reduces polarity, increasing membrane permeability.
  • Applications : May serve as a precursor in agrochemicals due to halogen diversity .

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3)

  • Molecular Formula : C₁₀H₆F₂N₂O
  • Molecular Weight : 208.17 g/mol
  • Key Differences :
    • Aromatic System : Pyridine ring replaces benzene, introducing a nitrogen atom.
    • Impact : Pyridine’s electron-deficient nature enhances interactions with biological targets. The fluorine at the 3-position may improve metabolic stability.
  • Applications: Potential use in kinase inhibitors or CNS-targeting drugs .

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS: 1260758-81-3)

  • Molecular Formula : C₁₂H₁₁F₂N
  • Molecular Weight : 207.22 g/mol
  • Key Differences :
    • Ring Structure : Cyclopentane replaces oxocyclobutane; lacks the ketone group.
    • Impact : Larger ring size increases conformational flexibility. Absence of the ketone reduces solubility but improves lipophilicity.
  • Applications : Suitable for hydrophobic drug formulations .

Data Table: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Notable Features
Target (1105234-95-4) C₁₁H₇F₂NO 207.18 2,4-difluoro, 3-oxo Oxocyclobutane Polar, hydrogen-bonding capability
4-Bromo analog (872614-37-4) C₁₁H₈BrNO 250.09 4-bromo, 3-oxo Oxocyclobutane Higher lipophilicity, reactive bromine
Chloro-fluoro analog (1260850-80-3) C₁₁H₈ClFN 213.64 2-chloro-4-fluoro Cyclobutane Enhanced electrophilicity
Pyridine analog (1344145-36-3) C₁₀H₆F₂N₂O 208.17 3-fluoropyridin-2-yl, 3-oxo Oxocyclobutane Bioavailability via pyridine
Cyclopentane analog (1260758-81-3) C₁₂H₁₁F₂N 207.22 2,4-difluoro Cyclopentane Increased flexibility, lower polarity

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents modulate electron density, affecting reactivity in substitution or coupling reactions. Bromine’s steric bulk may hinder certain transformations .
  • Biological Interactions : The 3-oxo group in the target compound enhances solubility and binding to polar biological targets, whereas its absence in analogs like the cyclopentane derivative favors blood-brain barrier penetration .
  • Synthetic Utility : Pyridine-containing analogs are prioritized in medicinal chemistry for their improved pharmacokinetic profiles, while brominated derivatives are valuable in catalytic applications .

Biological Activity

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H6_{6}F2_2N\O
  • IUPAC Name : 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile

Physical Properties

PropertyValue
Molecular Weight195.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes associated with disease pathways, particularly those involved in cancer and inflammatory processes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which can help mitigate oxidative stress in cells.

Therapeutic Applications

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile has been investigated for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit specific enzymes makes it a candidate for further development in cancer therapies.
  • Anti-inflammatory Agents : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Case Studies and Experimental Results

  • Antioxidant Activity : A study evaluated the antioxidant capacity of various derivatives of cyclobutane compounds, including 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile. The results indicated promising antioxidant activity with IC50_{50} values comparable to established antioxidants like ascorbic acid .
  • Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while exhibiting low toxicity against normal cell lines, indicating a favorable therapeutic index .
  • Molecular Docking Studies : Computational studies using molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Summary of Biological Activity Data

Activity TypeResultReference
Antioxidant ActivityIC50_{50} values ranging from 4.74 to 92.20 μg/mL
CytotoxicitySelective against cancer cells; low toxicity to normal cells
Enzyme InhibitionSignificant inhibition observed in enzyme assays

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